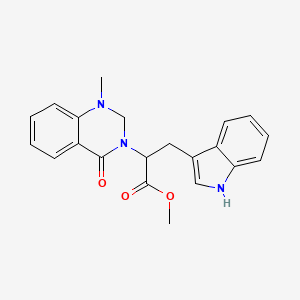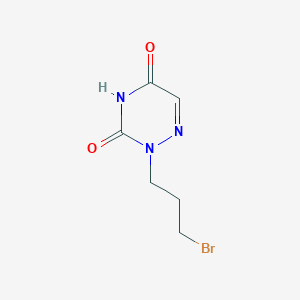
2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromopropyl group attached to the triazine ring, which imparts unique chemical properties and reactivity. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its reactivity and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives with various functional groups.
Oxidation: Formation of triazine oxides or other oxidized derivatives.
Reduction: Formation of reduced triazine derivatives with altered electronic properties.
Scientific Research Applications
2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets through its bromopropyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromopropyl)-1aH,2H,4H,6H,6aH-oxireno[2,3-f]isoindole-3,5-diol
- 7-(3-Bromopropyl)-2,6-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Comparison
Compared to other similar compounds, 2-(3-Bromopropyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern on the triazine ring. This substitution influences its reactivity, making it more suitable for certain applications, such as the synthesis of specialized materials or the development of targeted therapeutic agents. The presence of the bromopropyl group also enhances its ability to form covalent bonds with biological targets, potentially increasing its efficacy in medicinal applications.
Properties
CAS No. |
86137-59-9 |
|---|---|
Molecular Formula |
C6H8BrN3O2 |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-3-10-6(12)9-5(11)4-8-10/h4H,1-3H2,(H,9,11,12) |
InChI Key |
BJUYIGOZUKQKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)NC1=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


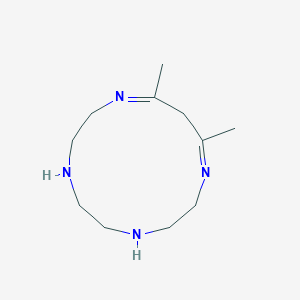
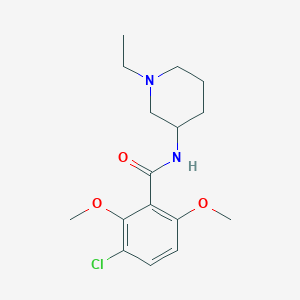
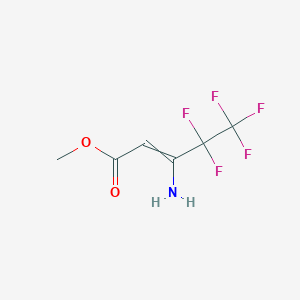
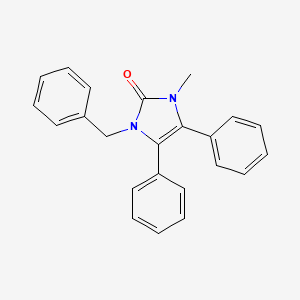

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)


![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
